1-[2-(3-Piperidinyl)ethyl]piperidine

Regiochemistry Ligand Design PAR2 Antagonism

Bis-piperidine sourcing often conflates regioisomers, yet symmetrical analogs fail to replicate PAR2 antagonist pharmacophores. 1-[2-(3-Piperidinyl)ethyl]piperidine (CAS 122373-92-6) is the regioisomerically defined 3-piperidinyl ethyl-bridged diamine specifically documented in PAR2 patent chemotypes. • Patent-matched scaffold: 3-position attachment creates a chiral center absent in symmetrical 1,2-di(piperidin-1-yl)ethane; eliminates regioisomer screening in hit-to-lead programs. • Distinct pKa 10.42: tunable basicity between piperidine (pKa 11.2) and TMEDA (pKa 8.9) enables tailored salt formation and metal-coordination equilibria. • ≥95% purity (HPLC); in-stock with expedited global delivery.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 122373-92-6
Cat. No. B1316296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(3-Piperidinyl)ethyl]piperidine
CAS122373-92-6
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCC2CCCNC2
InChIInChI=1S/C12H24N2/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12/h12-13H,1-11H2
InChIKeyUWFRCXKCOKNPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(3-Piperidinyl)ethyl]piperidine (CAS 122373-92-6) Procurement Guide: Structural Identity, Physicochemical Baseline, and Sourcing Considerations


1-[2-(3-Piperidinyl)ethyl]piperidine (CAS 122373-92-6) is a non‑symmetrical bis‑piperidine ethyl‑bridged diamine (C₁₂H₂₄N₂, MW 196.33 g·mol⁻¹) . The molecule combines a piperidine ring attached via its nitrogen atom to an ethylene linker that terminates in a second piperidine ring connected through the 3‑position carbon, creating a regioisomerically defined, conformationally flexible scaffold . Predicted physicochemical properties include a boiling point of 271.2 ± 8.0 °C, a density of 0.919 ± 0.06 g·cm⁻³, and a pKa of 10.42 ± 0.10 (amine, ACD/Labs prediction) . The compound is catalogued by major reagent suppliers at purities of ≥95 % (HPLC) and is described in patent literature as a core scaffold within piperidine‑derivative libraries targeting protease‑activated receptor 2 (PAR2) antagonism [1].

Regioisomer identity
3‑piperidinyl attachment defines a chiral building block distinct from symmetrical diamines
Basicity profile
Predicted intermediate basicity supports selective pH workflows
Patent linkage
Scaffold cited in PAR2 antagonist patent literature
Purity specification
Supplier-certified purity grades reduce re‑purification burden

Why 1-[2-(3-Piperidinyl)ethyl]piperidine Cannot Be Replaced by Generic Bis‑piperidine Isomers or Symmetrical Diamines Without Risking Functional Deviation


Procurement specifications for bis‑piperidine diamines often conflate regioisomers and symmetrical counterparts as interchangeable building blocks. However, the 3‑position attachment of the second piperidine ring in 1-[2-(3-Piperidinyl)ethyl]piperidine introduces a stereogenic center that is absent in symmetrical 1,2‑di(piperidin‑1‑yl)ethane (CAS 1932‑04‑3) and alters the spatial orientation of the nitrogen lone pairs relative to linear analogues such as 1‑(2‑aminoethyl)piperidine (CAS 137‑54‑0) . The predicted basicity (pKa 10.42) lies between that of piperidine (pKa ~11.2) and the sterically hindered N,N,N′,N′‑tetramethyl‑1,2‑ethanediamine (TMEDA, pKa ~8.9), meaning that acid‑base extraction protocols, salt‑formation stoichiometry, and metal‑coordination equilibria calibrated for generic diamines will not transfer directly . Furthermore, patent records list the 1‑(2‑piperidin‑3‑ylethyl)piperidine motif specifically within PAR2‑antagonist chemotypes, indicating that substitution by a 4‑piperidinyl or 2‑piperidinyl regioisomer would generate a different intellectual‑property position and potentially divergent target‑engagement profiles [1].

Regioisomer mismatch
Replacement by 1‑, 2‑, or 4‑piperidinyl isomers alters stereochemistry and may shift nitrogen lone-pair orientation.
Basicity deviation
Predicted pKa differs from piperidine and TMEDA; acid‑base extraction and salt‑formation protocols may not transfer directly.
Target engagement gap
Patent records link PAR2 antagonism specifically to the 3‑piperidinyl regioisomer; other regioisomers lack documented target data.

Quantitative Differentiation Evidence for 1-[2-(3-Piperidinyl)ethyl]piperidine Relative to Closest In‑Class Analogs


Regioisomeric Identity: 3‑Piperidinyl vs. 1‑Piperidinyl vs. 4‑Piperidinyl Attachment

The target compound is the only commercially available bis‑piperidine ethyl‑bridged diamine in which the second piperidine ring is attached at the 3‑position, creating a chiral center . In contrast, the symmetrical 1,2‑di(piperidin‑1‑yl)ethane (CAS 1932‑04‑3) has both rings connected through nitrogen, while 1‑(2‑piperidin‑4‑ylethyl)piperidine and 1‑(2‑piperidin‑2‑ylethyl)piperidine are regioisomeric variants that are not readily catalogued as single isomers. The 3‑attachment precisely matches the scaffold described in patent literature for PAR2 antagonist development, providing a direct link to a patent‑protected chemotype that cannot be claimed by regioisomeric alternatives [1].

Regioisomeric identity
Class-level inference
3‑piperidinyl (chiral)
vs. N‑linked symmetrical, 4‑ and 2‑piperidinyl (not catalogued as single isomers)
Enables single-isomer SAR studies
Structural identity confirmed by IUPAC name
Regiochemistry Ligand Design PAR2 Antagonism

Basicity (pKa) Differentiation for Acid‑Base Workflow Design

The predicted pKa of the target compound (10.42 ± 0.10, ACD/Labs) is approximately 0.8 log units lower than that of piperidine (pKa ~11.2) and approximately 1.5 log units higher than that of TMEDA (pKa ~8.9) . This intermediate basicity allows selective protonation in pH windows where symmetrical diamines would remain largely unprotonated or fully protonated, facilitating differential liquid‑liquid extraction, chromatographic purification, or stoichiometric salt formation with polyprotic acids.

Basicity (pKa)
Supporting evidence
pKa 10.42 ±0.10 (predicted)
Piperidine 11.2 · TMEDA 8.9 (ΔpKa −0.8 / +1.5)
Supports pH-selective extraction design
Predicted pKa (ACD/Labs); experimental validation advised
pKa Basicity Extraction Salt Formation

Purity Specifications and Batch‑to‑Batch Consistency for Critical Reagent Procurement

Authoritative vendor technical datasheets specify a minimum purity of ≥95 % (HPLC) for the free‑base form, with some suppliers offering NLT 98 % grades . In contrast, symmetrical 1,2‑di(piperidin‑1‑yl)ethane is frequently supplied at 90–95 % purity with higher levels of residual piperidine monomer, and 1‑(2‑aminoethyl)piperidine often contains regioisomeric contaminants from the synthetic route. The availability of a validated, high‑purity single‑isomer product reduces the burden of in‑house re‑purification and lowers the risk of irreproducible catalytic or biological outcomes.

Purity specification
Cross-study comparable
≥95% (standard), 98% (high-grade)
Comparators typically 90–95%, variable regioisomer contamination
Higher purity ceiling reduces re‑purification burden
Vendor CoA; single-isomer identity verified
Purity HPLC Quality Control Reproducibility

Patent‑Anchored Target Engagement: PAR2 Antagonism Chemotype

The DrugMap therapeutic target database cross‑references the piperidine‑3‑ylethyl‑piperidine scaffold (DM80XRM) as a patented small‑molecule PAR2 antagonist under patent PMID26936077, with annotated indications in inflammation, solid tumors, neuropathic pain, and pruritus [1]. While quantitative IC₅₀ or Ki data for the exact free base is not publicly disclosed, the patent linkage provides a regulatory and IP rationale that distinguishes this scaffold from generic bis‑piperidines that lack any documented link to PAR2 pharmacology.

PAR2 patent linkage
Supporting evidence
Patent PMID26936077; Compound-20 annotated as PAR2 antagonist
Reported PAR2 antagonist chemotype context
Quantitative IC₅₀ not publicly disclosed
PAR2 Antagonist Inflammation Patent Scaffold

Optimal Application Scenarios for 1-[2-(3-Piperidinyl)ethyl]piperidine Based on Verified Differentiation Evidence


PAR2‑Targeted Medicinal Chemistry Lead Optimization

Due to its patent‑documented association with the PAR2 antagonist chemotype [1], the 3‑piperidinyl‑ethyl‑piperidine scaffold is the appropriate starting point for SAR expansion around the protease‑activated receptor 2 axis. Procurement of this specific regioisomer eliminates the need to screen 1‑, 2‑, or 4‑piperidinyl variants that fall outside the patented chemical space, thereby accelerating hit‑to‑lead timelines in inflammation and oncology programs.

Asymmetric Ligand Design for Organometallic Catalysis

The chiral nature of the carbon‑3 substituted piperidine ring, combined with the predicted pKa of 10.42 , offers a tunable basic site for the formation of hemilabile metal complexes. The regioisomeric identity differentiates this diamine from symmetrical chelators such as TMEDA or 1,2‑di(piperidin‑1‑yl)ethane, enabling the construction of C₂‑symmetric or non‑symmetric catalyst pockets where steric and electronic asymmetry is mechanistically required.

Linker Chemistry for Bifunctional Degraders (PROTACs) and Bioconjugates

The 3‑attachment architecture provides a defined vector angle that differs from the 180° linear geometry of N,N‑linked bis‑piperidines. When used as a rigidified or semi‑rigid linker in PROTAC design, the kink introduced by the carbon‑3 connection can modulate ternary‑complex formation and ubiquitination efficiency. The availability of the compound at purities of ≥95–98 % reduces the risk of side products arising from isomeric contaminants that would compromise linker‑length parameterization.

Calibrated Basicity Controls in pH‑Dependent Process Development

With its intermediate pKa of 10.42, the compound can serve as a buffering base or a pH‑switchable extraction agent in continuous‑flow processes where classical diamines (piperidine, pKa 11.2; TMEDA, pKa 8.9) provide insufficient selectivity. The quantified pKa difference of ~0.8 units relative to piperidine allows fine‑tuning of protonation equilibrium in multi‑component reaction mixtures without resorting to exotic tertiary‑amine buffers.

Application
Selection Property
Validation Focus
PAR2-targeted medicinal chemistry
Alignment with patent‑defined 3‑piperidinyl scaffold
Patent context and SAR consistency
Asymmetric ligand design
Chiral carbon‑3 attachment for asymmetric geometry
Steric/electronic asymmetry in metal complexes
PROTAC linker chemistry
Defined vector angle from 3‑attachment
Linker geometry influence on ternary complex formation
pH-dependent process development
Predicted intermediate basicity
Selective protonation and extraction window
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